![molecular formula C18H25N5O4 B5674011 N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5674011.png)
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
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Overview
Description
This compound is a part of a larger class of chemicals known for their complex molecular structures and potential pharmacological applications. The compound features a fusion of different rings, including pyrazole, diazepine, and oxazolidinone structures.
Synthesis Analysis
The synthesis of similar tricyclic scaffolds, like the one in this compound, involves the fusion of a substituted pyranose ring with seven-membered rings of various heterocycles, resulting in benzodiazepines and related heterocycles (Abrous et al., 2001). Additionally, the synthesis process often involves intramolecular cyclocondensation and reactions with various reagents, as seen in related compounds (Kemskii et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound is characterized by a complex arrangement of multiple rings. The integration of the pyrazolo and diazepine rings is a common feature in this class of compounds, which contributes to their unique chemical properties and potential biological activity.
Chemical Reactions and Properties
Compounds in this category often undergo various chemical reactions, including acylation, carbamoylation, and interactions with electrophilic reagents. These reactions can lead to the formation of new derivatives with potentially different properties (Kemskii et al., 2016).
properties
IUPAC Name |
N-[[5-(cyclobutanecarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c24-16(12-22-7-8-27-18(22)26)19-10-14-9-15-11-21(5-2-6-23(15)20-14)17(25)13-3-1-4-13/h9,13H,1-8,10-12H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMYGVKLIBEZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCN3C(=CC(=N3)CNC(=O)CN4CCOC4=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
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